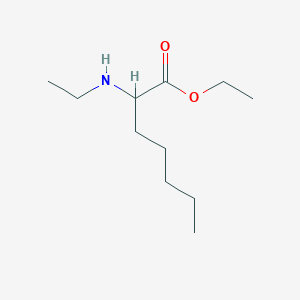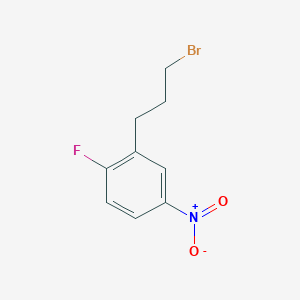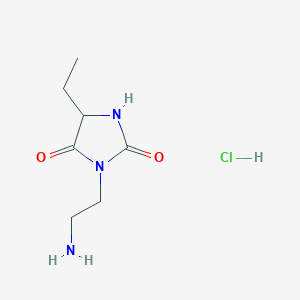
3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dionehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features both amino and silane functional groups, making it a bifunctional compound.
- AEPMS is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water.
3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dionehydrochloride: , is an organosilicon compound.
Preparation Methods
- A common synthetic route for AEPMS involves reacting 3-aminopropyltrimethoxysilane with aminoethyl chloride under suitable conditions.
- Industrial production methods may vary, but this reaction provides a straightforward way to obtain AEPMS.
Chemical Reactions Analysis
- AEPMS can undergo various reactions, including:
Hydrolysis: The silane group reacts with water to form silanol groups.
Condensation: Silanol groups can condense to form siloxane bonds.
Functionalization: AEPMS can be grafted onto surfaces, such as mesoporous SBA-15 silica gel, for controlled drug release matrices.
- Common reagents include water , acidic or basic catalysts , and other silane coupling agents.
Scientific Research Applications
- AEPMS finds applications in:
Chemistry: As a silane coupling agent to improve adhesion and surface activity.
Materials Science: In surface coatings, glass fiber-reinforced materials, dyes, inks, and polymers.
Biomedical Research: For controlled drug delivery systems.
Industry: AEPMS enhances chemical product sealing and adhesion.
Mechanism of Action
- AEPMS’s mechanism of action depends on its specific application.
- In drug delivery, it acts as a matrix modifier, controlling the release of active compounds.
- Molecular targets and pathways may vary based on the context of use.
Comparison with Similar Compounds
- AEPMS’s uniqueness lies in its bifunctional nature (amino and silane groups).
- Similar compounds include other silane coupling agents like 3-aminopropyltrimethoxysilane and 3-(2-aminoethyl)aminopropyltrimethoxysilane .
Remember, AEPMS has low toxicity, but safety precautions should still be observed during handling. Avoid skin, eye, and mucous membrane contact, and ensure good ventilation. If accidental exposure occurs, rinse thoroughly with water and seek medical attention
Properties
Molecular Formula |
C7H14ClN3O2 |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C7H13N3O2.ClH/c1-2-5-6(11)10(4-3-8)7(12)9-5;/h5H,2-4,8H2,1H3,(H,9,12);1H |
InChI Key |
AORUAXUXLLECSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)N1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)

![Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13515658.png)
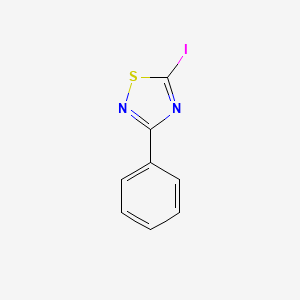
![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
aminehydrochloride](/img/structure/B13515689.png)
![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)

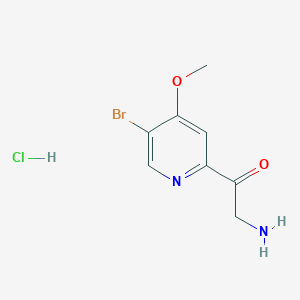
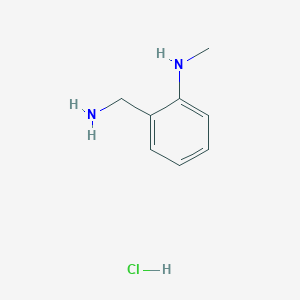
![2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13515711.png)
